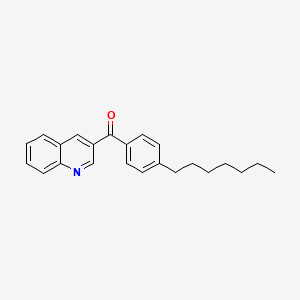
(4-Heptylphenyl)(quinolin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Heptylphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C23H25NO and a molecular weight of 331.45 g/mol . This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a heptylphenyl group. Quinoline derivatives are known for their wide range of biological and chemical properties, making them valuable in various scientific and industrial applications .
作用机制
Target of Action
Quinolines and quinolones, the broader class of compounds to which it belongs, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This inhibits bacterial DNA synthesis, leading to the death of the bacteria .
Biochemical Pathways
Quinolines and quinolones are known to affect various biochemical pathways due to their broad spectrum of bioactivities .
Result of Action
The broader class of quinolines and quinolones to which it belongs are known to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Heptylphenyl)(quinolin-3-yl)methanone can be achieved through several methods. One common approach involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils . This method is transition metal-free and utilizes methanesulfonic acid (MSA) and sodium iodide (NaI) as key reagents. The reaction conditions are typically mild, and the process is known for its high yields and efficiency .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Friedlander synthesis, Doebner–von Miller synthesis, and Conrad-Limpach synthesis . These methods have been optimized for large-scale production, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions
(4-Heptylphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions are typically quinoline derivatives with enhanced or modified biological activities, making them valuable for pharmaceutical and industrial applications .
科学研究应用
(4-Heptylphenyl)(quinolin-3-yl)methanone has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
Quinolone: A derivative of quinoline with potent antibacterial properties.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical properties. The presence of the heptylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
属性
IUPAC Name |
(4-heptylphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)21-16-20-10-7-8-11-22(20)24-17-21/h7-8,10-17H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRUPHHGPYDOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














